molecular formula C16H30N2O B5160708 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide

货号 B5160708
分子量: 266.42 g/mol
InChI 键: ZAVYDBHALYYPGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.

作用机制

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various cancers and autoimmune diseases. By inhibiting BTK activity, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide blocks downstream signaling pathways and induces apoptosis in cancer cells. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide modulates the immune system by reducing the production of autoantibodies and inhibiting B-cell activation.
Biochemical and Physiological Effects:
1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to have potent antitumor activity in various cancer cell lines, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to reduce the production of autoantibodies and inhibit B-cell activation in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life.

实验室实验的优点和局限性

One of the main advantages of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has shown potent antitumor activity in preclinical models, making it a promising candidate for further development. However, there are some limitations to using 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in lab experiments. For example, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has shown limited efficacy in some cancer cell lines, and its effectiveness may be influenced by the genetic and molecular characteristics of the tumor. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide may have limited efficacy in patients with acquired resistance to BTK inhibitors.

未来方向

There are several future directions for research related to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide and other BTK inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in clinical trials, particularly in patients with refractory or relapsed cancers and autoimmune diseases. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance to existing therapies.

合成方法

The synthesis of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide involves the reaction of 4-tert-butylcyclohexanone with piperidinecarboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide in high yield and purity. This method has been optimized and validated for large-scale production of 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide.

科学研究应用

1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide inhibits the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. In addition, 1-(4-tert-butylcyclohexyl)-4-piperidinecarboxamide has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of autoantibodies.

属性

IUPAC Name

1-(4-tert-butylcyclohexyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O/c1-16(2,3)13-4-6-14(7-5-13)18-10-8-12(9-11-18)15(17)19/h12-14H,4-11H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYDBHALYYPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylcyclohexyl)piperidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。